molecular formula C18H21N3O3 B2710887 3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one CAS No. 1210474-29-5

3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2710887
CAS No.: 1210474-29-5
M. Wt: 327.384
InChI Key: UISUILQUCOLPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine or pyrimidine derivatives.

Scientific Research Applications

3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is unique due to its combination of a morpholine ring, a pyrimidine ring, and a phenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-9-20(10-14(2)24-13)18(23)11-21-12-19-16(8-17(21)22)15-6-4-3-5-7-15/h3-8,12-14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISUILQUCOLPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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